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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620 Get Quote

This guide provides troubleshooting advice and answers to frequently asked questions for

researchers using CHAPS buffer in co-immunoprecipitation (Co-IP) experiments. CHAPS is a

zwitterionic, non-denaturing detergent ideal for solubilizing membrane proteins and preserving

protein-protein interactions.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is CHAPS buffer and why is it recommended for Co-IP?

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a mild, zwitterionic

detergent. It is particularly useful for Co-IP because it effectively solubilizes proteins while

being gentle enough to preserve native protein conformations and delicate protein-protein

interactions.[1][3] Its non-denaturing nature makes it an excellent choice when studying protein

complexes.[2]

Q2: When should I choose CHAPS buffer over other detergents like RIPA or NP-40?

Choose CHAPS when you are working with protein complexes that might be disrupted by

harsher detergents. While RIPA buffer is effective for cell lysis, its stringent nature can break

apart protein-protein interactions, making it unsuitable for most Co-IP experiments.[4] NP-40 is

a milder, non-ionic detergent that can be a good alternative, but CHAPS is often preferred for

membrane proteins and for preserving weaker or more transient interactions.[5]

Q3: What is the optimal concentration of CHAPS for my Co-IP experiment?
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The optimal concentration of CHAPS can vary depending on the specific proteins and their

interactions. A common starting point is 0.5% (w/v).[3][6] However, it may be necessary to

titrate the concentration to find the ideal balance between protein solubilization and interaction

preservation. A range of 0.3% to 1.0% can be tested.[1]

Q4: Can I use CHAPS buffer for both cell and tissue lysates?

Yes, CHAPS buffer is suitable for preparing lysates from both cultured cells and tissues for Co-

IP experiments.[3][7] The protocol may need slight modifications for tissues to ensure efficient

homogenization and lysis.[2]

Troubleshooting Guide
This section addresses common issues encountered during Co-IP experiments using CHAPS

buffer.
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Problem Potential Cause Recommended Solution

Low or No Signal for "Prey"

Protein

Weak or transient protein-

protein interaction disrupted by

buffer conditions.

- Optimize CHAPS

concentration; try a lower

concentration (e.g., 0.3%).[8]-

Adjust salt concentration in the

wash buffer; higher salt can

disrupt weak interactions.-

Consider cross-linking proteins

before lysis to stabilize the

interaction.

"Bait" protein not efficiently

immunoprecipitated.

- Confirm the IP antibody is

validated for

immunoprecipitation and

recognizes the native protein

conformation.[1]- Verify the

pulldown of the "bait" protein

by running an IP followed by

Western blotting for the bait.

[4]- Ensure proper bead

selection (Protein A vs. Protein

G) for your antibody isotype.[4]

Low expression of interacting

proteins.

- Increase the amount of

starting material (cell lysate).

[9]- Confirm the expression of

both "bait" and "prey" proteins

in the input lysate via Western

blot.[4]

High Background / Non-

Specific Binding

Non-specific proteins binding

to the beads or antibody.

- Pre-clear the lysate by

incubating it with beads before

adding the primary antibody.

[10]- Block the beads with a

protein like BSA (e.g., 1-2%)

before use.[9][11]- Increase

the number of washes (from 3

to 5).[8]- Increase the
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stringency of the wash buffer

by slightly increasing the

detergent or salt concentration.

[12]

Too much antibody used.

- Titrate the antibody

concentration to determine the

optimal amount for your

experiment. Using too much

can lead to non-specific

binding.[9]

Contaminating nucleic acids

mediating interactions.

- Treat the lysate with a

nuclease (e.g., micrococcal

nuclease) to remove DNA and

RNA, which can non-

specifically bridge proteins.[13]

Antibody Heavy and Light

Chains Obscuring Results

Eluted antibody chains co-

migrate with the protein of

interest on the gel.

- Use a cross-linking IP kit to

covalently attach the antibody

to the beads, preventing its

elution.[1]- Use secondary

antibodies that specifically

recognize native (non-

reduced) antibodies if

available.

Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation using
CHAPS Buffer
This protocol provides a general workflow. Optimization may be required for your specific

proteins of interest.

1. Reagent Preparation:

1X CHAPS Lysis Buffer: 0.5% CHAPS, 50 mM HEPES (pH 7.4), 150 mM NaCl. Store at 4°C.

[6]
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Inhibitor Cocktails: Immediately before use, add protease and phosphatase inhibitor cocktails

to the lysis buffer.[6]

Wash Buffer: Same as 1X CHAPS Lysis Buffer.

Elution Buffer: 2X Laemmli sample buffer or a low pH buffer like 0.1 M Glycine-HCl, pH 2.5.

[6]

Beads: A 50% slurry of Protein A/G agarose or magnetic beads.

2. Cell Lysis: a. Wash cultured cells (at 80-90% confluency) three times with ice-cold PBS.[1] b.

Add ice-cold CHAPS lysis buffer (with inhibitors) to the cell pellet.[1] c. Incubate on ice for 10-

30 minutes with occasional gentle agitation. Do not vortex, as this can disrupt protein

complexes.[7] d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to

pellet cell debris.[6] e. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled

tube.

3. Immunoprecipitation: a. Determine the protein concentration of the lysate (e.g., using a BCA

assay). b. Optional Pre-clearing: Add beads to the lysate and incubate for 1 hour at 4°C with

gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to

a new tube.[10] c. Add the appropriate amount of primary antibody (validated for IP) to 500-

1000 µg of protein extract.[6] Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d.

Add the Protein A/G bead slurry and incubate for another 1-2 hours at 4°C with gentle rotation

to capture the immune complexes.[1]

4. Washing: a. Pellet the beads by gentle centrifugation. b. Carefully remove the supernatant.

c. Resuspend the beads in ice-cold wash buffer.[1] d. Repeat the pelleting and resuspension

steps for a total of 3-5 washes to remove non-specifically bound proteins.[8]

5. Elution: a. After the final wash, remove all of the wash buffer. b. Add 1X Laemmli sample

buffer to the beads and heat at 95-100°C for 5 minutes to elute and denature the proteins.[1] c.

Pellet the beads and collect the supernatant, which contains your immunoprecipitated proteins

for analysis by Western blotting.
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Co-Immunoprecipitation Workflow with CHAPS Buffer
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Caption: A general workflow for a co-immunoprecipitation experiment.
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Co-IP Troubleshooting Logic
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Caption: A logical flowchart for troubleshooting common Co-IP issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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